Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate
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Description
Scientific Research Applications
Synthesis Improvement
The synthesis of compounds related to Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate has been a topic of research. For instance, an improved synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane, which shares a similar diazabicyclic structure, was developed. This method involved a four-step procedure yielding a 19% overall yield from diethyl cis-1-methylpyrrolidine dicarboxylate, showcasing advancements in the synthesis of related compounds (Paliulis et al., 2007).
Process Development for Analogues
A scalable process for the synthesis of substituted 3,8-diazabicyclo[3.2.1]octane analogues was established. This process involved the reduction of N-Benzyl-2,5-dicarbethoxy-pyrrolidine and subsequent steps, yielding a total of 42% in five steps. This highlights the efforts in improving the production processes of related compounds (Huang & Teng, 2011).
Novel Building Blocks for Nicotinic Modulators
Research into the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators has been conducted. This involved a 5-step synthesis sequence using octanedioic acid, leading to the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate and its further transformation into the target product. Such studies contribute to the development of novel compounds for potential therapeutic applications (Paliulis et al., 2013).
Conformational Studies
Molecular mechanics and 1H NMR conformational studies of 3,8-diazabicyclo[3.2.1]octanes and related compounds have been performed. These studies offer insights into the molecular structures and potential interactions of such compounds, which is crucial for understanding their properties and potential applications (Toma et al., 1992).
Novel Synthesis Approaches
The synthesis of 3,5-diazabicyclo[5.1.0]octenes as a new platform to mimic glycosidase transition states represents another avenue of research. This involves creating compounds that resemble key intermediates in biochemical reactions, which can have significant implications in understanding and manipulating biochemical pathways (Leonik et al., 2010).
properties
IUPAC Name |
8-O-benzyl 3-O-tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15-11-21(16(15)12-20)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAMNSNKCDOBOO-HZPDHXFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CN(C2C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CN([C@@H]2C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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